molecular formula C8H19NO B15251572 Butyl(3-methoxypropyl)amine

Butyl(3-methoxypropyl)amine

Cat. No.: B15251572
M. Wt: 145.24 g/mol
InChI Key: ZKQQDJQKPWKTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl(3-methoxypropyl)amine is an organic compound with the molecular formula C8H19NO. It is a type of amine, characterized by the presence of a nitrogen atom bonded to alkyl groups. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl(3-methoxypropyl)amine can be synthesized through several methods. One common approach involves the reaction of butylamine with 3-methoxypropyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Butylamine and 3-methoxypropyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Butyl(3-methoxypropyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it replaces other functional groups in organic molecules.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Butyl(3-methoxypropyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism by which butyl(3-methoxypropyl)amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also participate in nucleophilic substitution reactions, where it donates its lone pair of electrons to form new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxypropylamine: Similar in structure but lacks the butyl group.

    Butylamine: Similar but lacks the methoxypropyl group.

    N-Butylamine: Another isomer with a different arrangement of the butyl group.

Uniqueness

Butyl(3-methoxypropyl)amine is unique due to the presence of both the butyl and methoxypropyl groups, which confer distinct chemical properties. This combination allows it to participate in a wider range of chemical reactions compared to its simpler counterparts.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

N-(3-methoxypropyl)butan-1-amine

InChI

InChI=1S/C8H19NO/c1-3-4-6-9-7-5-8-10-2/h9H,3-8H2,1-2H3

InChI Key

ZKQQDJQKPWKTHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.